Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclopropyl substituent at position 5 and a difluoromethyl group at position 5. Its molecular formula is C₁₃H₁₄F₂N₃O₂, with a molecular weight of 285.29 g/mol (predicted). The ethyl ester at position 3 is critical for modulating solubility and biological activity.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-2-20-13(19)8-6-16-18-10(11(14)15)5-9(7-3-4-7)17-12(8)18/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPTYCMINNLCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in the presence of acetic acid . The reaction conditions are carefully controlled to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 5 (cyclopropyl group) and position 7 (difluoromethyl group).
Nitration and Halogenation
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Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at position 2 or 6 .
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Chlorination : SOCl₂ or PCl₅ selectively substitutes hydroxyl or amine groups.
Functionalization at Position 3
The ester group (-COOEt) at position 3 participates in nucleophilic acyl substitutions:
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Hydrolysis : NaOH/H₂O yields the carboxylic acid derivative.
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Aminolysis : Primary amines (e.g., NH₃, morpholine) form amides under reflux .
Oxidation
The difluoromethyl group (-CF₂H) is resistant to oxidation, but the cyclopropyl ring can undergo ring-opening under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .
Reduction
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Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol .
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Pyrimidine Ring : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring .
Condensation and Cross-Coupling
The compound serves as a precursor in Pd-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | 5-Aryl derivatives | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | N-substituted pyrazolopyrimidines |
Mechanistic Insights
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Enzyme Inhibition : Derivatives inhibit PI3Kδ via hydrogen bonding between the morpholine oxygen and Val-828 in the kinase’s hinge region .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling by stabilizing intermediates .
This compound’s versatility in electrophilic substitution, cross-coupling, and photophysical applications makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and in vivo stability.
Scientific Research Applications
Anticancer Properties
Pyrazolo[1,5-a]pyrimidines, including ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, have shown significant anticancer potential. Recent studies highlight their ability to inhibit key enzymes involved in cancer progression. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit selective inhibition of PI3K δ isoform, which is crucial in the signaling pathways of various cancers. The compound's structural modifications have led to improved potency and selectivity against cancer cell lines, making it a promising scaffold for new anticancer drugs .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit inflammatory pathways and cytokine production, which are pivotal in diseases like systemic lupus erythematosus and multiple sclerosis. This compound has been identified as a potential candidate for developing treatments targeting these autoimmune conditions .
Fluorescent Properties
Recent advancements have identified pyrazolo[1,5-a]pyrimidines as effective fluorescent probes due to their unique photophysical properties. This compound has been synthesized into derivatives that exhibit strong fluorescence, making them suitable for biological imaging applications. These compounds can serve as lipid droplet biomarkers in cancer research, facilitating the study of cellular processes .
Synthesis of Functional Materials
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the design of various functional materials through post-synthetic modifications. The compound can be utilized as a building block in the synthesis of new materials with tailored properties for applications in electronics and photonics .
Case Study: Antitumor Activity
A study focused on synthesizing a library of pyrazolo[1,5-a]pyrimidine derivatives revealed that compounds with specific substituents exhibited enhanced antitumor activity against various cancer cell lines. Among these derivatives, this compound demonstrated significant inhibitory effects on cell proliferation and migration .
Case Study: Inhibition of PI3K δ
In another research effort, a series of pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit PI3K δ activity. The findings indicated that this compound had an IC50 value significantly lower than many known inhibitors, showcasing its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and metabolic stability, while the cyclopropyl group contributes to the compound’s overall biological activity. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 5 and 7, significantly impacting molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: Position 5: Cyclopropyl (small, non-aromatic) vs. aryl groups (e.g., 4-methoxyphenyl) increases steric bulk and alters electron density. Position 7: Difluoromethyl (less electron-withdrawing) vs. trifluoromethyl (strongly electron-withdrawing) affects electronic properties and target binding.
- Molecular Weight : Aryl and trifluoromethyl groups increase molecular weight (e.g., 347.32 vs. 285.29).
- Melting Points : Bulkier substituents (e.g., 4-methoxyphenyl) correlate with higher crystallinity and melting points.
Biological Activity
Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in pharmacology, including anticancer and enzymatic inhibitory activities.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of N-heterocyclic compounds known for their significant medicinal properties. They have been studied for their roles as selective protein inhibitors and their potential in treating various diseases, including cancer and neurodegenerative disorders. The unique structural features of these compounds allow for modifications that can enhance their biological activity and selectivity against specific targets.
The chemical structure of this compound includes:
- Molecular Formula : C₁₃H₁₂F₂N₄O₂
- CAS Number : 512825-94-4
- Molecular Weight : 286.26 g/mol
This compound features a cyclopropyl group and difluoromethyl substituents that may contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this family have shown promising results in inhibiting cancer cell proliferation through various mechanisms. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.09 ± 0.0085 | Apoptosis induction |
| A549 (Lung Cancer) | 0.03 ± 0.0056 | Cell cycle arrest |
| Colo-205 (Colorectal Cancer) | 0.01 ± 0.074 | Inhibition of proliferation |
These findings indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it acts as an inhibitor of Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated signaling pathways.
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| AAK1 | 18 | High selectivity towards AAK1 compared to other kinases |
This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy .
Study on Anticancer Properties
A recent study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the C(7) position significantly impacted their anticancer activity. This compound was among the most potent derivatives tested, showing a marked decrease in cell viability across multiple cancer types .
Research on Enzymatic Inhibition
Another research effort focused on the structure-activity relationship of pyrazolo[1,5-a]pyrimidines as AAK1 inhibitors revealed that the introduction of difluoromethyl groups at specific positions enhanced inhibitory potency. This compound emerged as a lead compound due to its favorable selectivity profile .
Q & A
Basic: What synthetic routes are commonly used to prepare Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole precursors with difluoromethyl-substituted enones or α,β-unsaturated carbonyl derivatives. Key steps include:
- Cyclization : Use of LiHMDS (lithium hexamethyldisilazide) in THF at 0°C to promote regioselective pyrimidine ring formation .
- Esterification : Ethanol and acid catalysis (e.g., H₂SO₄) for carboxylate functionalization .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization from ethanol or DMF to achieve >95% purity .
Optimization Tips : - Adjust reaction stoichiometry to minimize byproducts (e.g., isomerization of pyrimidine substituents) .
- Monitor reaction progress via TLC and LC-MS to identify intermediates .
Basic: How are NMR and IR spectroscopy employed to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Compare experimental vs. calculated elemental analysis (C, H, N) with <0.5% deviation .
Advanced: What strategies address regiochemical challenges during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with bulky substituents (e.g., cyclopropyl and difluoromethyl groups)?
Methodological Answer:
- Steric Control : Use bulky bases (e.g., LDA) to direct substituents to the 5- and 7-positions of the pyrimidine ring, minimizing steric clashes .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates and reduce side reactions .
- Isomer Separation :
Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like glucocerebrosidase or kinase domains .
- Key interactions: Hydrogen bonding with the ester carbonyl and hydrophobic contacts with the cyclopropyl group .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100 ns trajectories .
- QSAR : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity .
Advanced: How should researchers resolve contradictory biological activity data across studies (e.g., enzyme activation vs. inhibition)?
Methodological Answer:
- Assay Validation :
- Metabolite Analysis :
- LC-MS/MS to detect degradation products (e.g., hydrolysis of the ester group) .
- Structural Analog Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
